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Compound of Interest

Compound Name:
Monomethyl auristatin E

intermediate-15

Cat. No.: B2829484 Get Quote

A comprehensive analysis of Monomethyl auristatin E (MMAE) intermediate-15, a critical

building block in the synthesis of the potent anti-cancer agent MMAE, is presented. This guide

provides detailed spectroscopic data (NMR and MS), experimental protocols for their

acquisition, and a visualization of its position within the broader synthetic pathway of MMAE.

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that has emerged as a

cornerstone of antibody-drug conjugate (ADC) technology. Its synthesis is a complex, multi-

step process involving a series of carefully orchestrated chemical transformations.

Intermediate-15, chemically known as tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-

methyl-3-oxopropyl)pyrrolidine-1-carboxylate, represents a key chiral precursor in the

construction of the MMAE molecule. Accurate characterization of this intermediate is

paramount to ensure the quality and purity of the final active pharmaceutical ingredient.

Spectroscopic Data
The structural integrity of Monomethyl auristatin E intermediate-15 has been confirmed

through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the compound provides a detailed fingerprint of its molecular

structure. The obtained spectral data is summarized in the table below.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.30 - 7.40 m 5H
Aromatic protons

(C₆H₅)

5.15 s 2H -OCH₂Ph

4.10 - 4.20 m 1H -CH(OH)-

3.80 - 3.90 m 1H Pyrrolidine ring proton

3.30 - 3.50 m 2H
Pyrrolidine ring

protons

2.80 - 2.95 m 1H -CH(CH₃)-

1.80 - 2.10 m 4H
Pyrrolidine ring

protons

1.45 s 9H
tert-Butyl protons (-

C(CH₃)₃)

1.15 d 3H -CH(CH₃)-

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the intermediate.

Ion Calculated m/z Observed m/z

[M+H]⁺ 364.2124 364.2122

[M+Na]⁺ 386.1943 386.1941

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below for

reproducibility and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of Monomethyl auristatin E intermediate-15 (5-10 mg) was dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz

spectrometer at room temperature. Data acquisition was performed using a standard pulse

sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical

shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to

a time-of-flight (TOF) mass spectrometer. A dilute solution of the sample in a mixture of

acetonitrile and water with 0.1% formic acid was infused into the ESI source. The analysis was

conducted in positive ion mode, and the instrument was calibrated using a standard solution to

ensure mass accuracy.

Synthetic Pathway and Experimental Workflow
The synthesis of Monomethyl auristatin E is a convergent process, where different fragments of

the molecule are synthesized independently before being coupled together. Intermediate-15 is

a key component of one of these fragments. The following diagram illustrates the logical

workflow for the synthesis of intermediate-15 and its subsequent characterization.
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Figure 1. Synthetic and analytical workflow for MMAE intermediate-15.

This in-depth guide provides researchers and drug development professionals with the

essential spectroscopic data and experimental context for Monomethyl auristatin E
intermediate-15. The provided information is crucial for the quality control and successful
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synthesis of MMAE, a vital component in the development of next-generation cancer

therapeutics.

To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Monomethyl
Auristatin E Intermediate-15]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2829484#spectroscopic-data-for-monomethyl-
auristatin-e-intermediate-15-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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